molecular formula C15H13NO3 B171622 Methyl 2-benzamidobenzoate CAS No. 7510-49-8

Methyl 2-benzamidobenzoate

Cat. No.: B171622
CAS No.: 7510-49-8
M. Wt: 255.27 g/mol
InChI Key: NOMUELNZAGGIDL-UHFFFAOYSA-N
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Description

Methyl 2-benzamidobenzoate is an organic compound belonging to the class of benzamides It is characterized by the presence of a benzamide group attached to a methyl ester of benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-benzamidobenzoate can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzoic acid with methyl benzoate in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-benzamidobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the benzamide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Methyl 2-benzamidobenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-benzamidobenzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Methyl benzoate: An ester of benzoic acid, used in perfumery and as a solvent.

    Methyl 2-benzoylbenzoate: A related compound with a benzoyl group, used in organic synthesis.

Uniqueness: Methyl 2-benzamidobenzoate is unique due to its benzamide group, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

methyl 2-benzamidobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-19-15(18)12-9-5-6-10-13(12)16-14(17)11-7-3-2-4-8-11/h2-10H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMUELNZAGGIDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40324090
Record name methyl 2-benzamidobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7510-49-8
Record name Methyl 2-benzoylaminobenzoate
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Record name NSC 405693
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Record name methyl 2-benzamidobenzoate
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Record name 7510-49-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Methyl 2-benzamidobenzoate in the reaction between triphenylphosphine and dialkyl acetylenedicarboxylates?

A1: this compound acts as an NH-acid in this reaction. [] It, along with other similar compounds like benzanilide and 2-cyanobenzanilide, facilitates the reaction between triphenylphosphine and dialkyl acetylenedicarboxylates, leading to the formation of stable phosphorus ylides. The presence of the NH group in this compound is crucial for its role as an acid in this specific chemical reaction.

Q2: The research mentions that the resulting phosphorus ylides exist as a mixture of geometrical isomers. What causes this isomerism?

A2: The observed isomerism in the phosphorus ylides stems from restricted rotation around a specific carbon-carbon bond. [] This restriction arises from the conjugation between the ylide moiety and the carbonyl group adjacent to it, resulting in partial double bond characteristics. This hindered rotation leads to the existence of two distinct geometrical isomers for the ylide product.

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